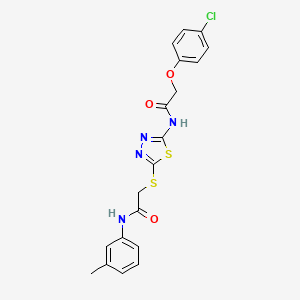

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S2/c1-12-3-2-4-14(9-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-7-5-13(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHKANTVBJMMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable electrophile.

Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Catalysis: Thiadiazole derivatives are often studied as ligands in coordination chemistry and catalysis.

Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

Antimicrobial Agents: Thiadiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.

Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.

Medicine

Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties and are being investigated for their potential use in treating inflammatory diseases.

Cancer Therapy: Research is ongoing to explore the anticancer potential of these compounds, particularly their ability to induce apoptosis in cancer cells.

Industry

Agriculture: Thiadiazole derivatives are used as fungicides and herbicides in agricultural applications.

Pharmaceuticals: These compounds are being explored for their potential use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-chlorophenoxy)-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of the m-tolylamino group and the oxo-ethylthio linkage may confer unique interactions with biological targets, making it a compound of interest for further research and development.

Biological Activity

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiadiazole ring, a chlorophenoxy group, and an acetamide moiety, which contribute to its biological properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. A review by Alam et al. (2020) highlighted that various derivatives showed suppressive effects on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) with varying IC50 values .

In a specific study involving similar thiadiazole compounds, the compound N-(5-benzylthio)-1,3,4-thiadiazole-2-yl exhibited an IC50 of 9 μM against breast cancer cell lines, suggesting that structural modifications can enhance potency against specific cancers .

The mechanism of action for 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide likely involves:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It could activate apoptotic pathways through the modulation of specific proteins involved in apoptosis.

- Targeting Tubulin : Similar compounds have shown interactions with tubulin, disrupting microtubule formation essential for mitosis .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.

- Introduction of m-Tolyl Group : Nucleophilic substitution using m-tolyl isocyanate.

- Attachment of Oxo Group : Incorporation via oxidation reactions.

- Formation of Acetamide Side Chain : Final reaction with acetic anhydride or acetamide derivatives.

These steps require precise control over reaction conditions to ensure high yield and purity.

Case Studies

Several studies have investigated the biological effects of thiadiazole derivatives:

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : Assess antimicrobial properties against bacterial strains.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Results : The compound exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria.

Comparative Analysis

A comparison of various thiadiazole derivatives indicates that the presence of specific substituents influences biological activity significantly:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Thiadiazole with m-tolyl | 9 | Anticancer |

| Compound B | Thiadiazole with phenyl | 4.27 | Anticancer |

| Compound C | Thiadiazole without substitution | >50 | Less Active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.